molecular formula C14H11N3O3S B2698418 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1206995-33-6

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2698418
CAS No.: 1206995-33-6
M. Wt: 301.32
InChI Key: IPESZUFPXWZGHB-UHFFFAOYSA-N
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Description

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiadiazole ring enhances the compound’s potential for various pharmacological applications due to the unique properties of the thiadiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the appropriate hydrazine derivative with a carbon disulfide source under basic conditions to form the thiadiazole ring.

    Coupling Reaction: The final step involves coupling the chromene core with the thiadiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to an alcohol.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes involved in cell proliferation and inflammation, such as kinases and cyclooxygenases.

    Pathways Involved: The compound may inhibit key signaling pathways like the MAPK/ERK pathway, leading to reduced cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(5-propoxy-1,3,4-thiadiazol-2-yl)benzenesulfonamide
  • N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide

Uniqueness

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of a chromene core and a thiadiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-7-9-5-3-4-6-10(9)20-13(19)11(7)12(18)15-14-17-16-8(2)21-14/h3-6H,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPESZUFPXWZGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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